二甲烯丙基胺

描述

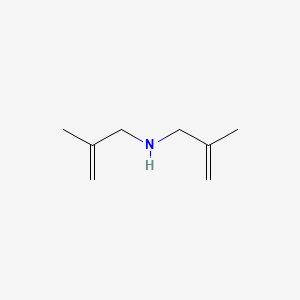

Dimethallylamine (DMA) is an organic compound belonging to the class of amines. It is an aliphatic amine, and is a colorless, volatile liquid with an ammonia-like odor. It is an important intermediate in the manufacture of drugs, surfactants, and other chemicals. DMA is also used as a reagent in the synthesis of other compounds. It is used in the synthesis of dimethoxyethane and dimethyl sulfoxide, and is also used in the production of dimethyl sulfate.

科学研究应用

合成与表征

- 使用二甲烯丙基胺和溴代烷合成了二甲烯丙基胺溴季铵盐。对反应条件进行了优化,并使用红外光谱、核磁共振光谱和质谱对合成产物进行了表征 (杨汝,2011)。

化学反应和合成

- 在相转移催化剂的存在下,二甲胺与烯丙基氯反应生成二甲烯丙基胺和二甲铵氯,将它们分离并用于合成二烯丙基二甲铵氯(DMDAAC),该产物不含氯化钠 (刘俊岩,2004)。

在氨基羰基化中的应用

- 二甲基甲酰胺 (DMF) 可以作为钯催化的对甲苯基溴的氨基羰基化中的一氧化碳和二甲胺的有效来源,从而产生二甲基酰胺 (万勇,阿尔特曼,拉赫德,霍尔伯格,2002)。

二氧化碳捕集的吸收剂

- 研究了 3-二甲氨基丙胺 (DMAPA) 和甘氨酸 (GLY) 的混合物作为潜在的二氧化碳 (CO2) 捕集和利用吸收剂,揭示了在特定条件下增加的 CO2 加载能力 (哈南·穆罕默德·穆赫辛,阿兹米·穆罕默德·沙里夫,K. 乔哈里,2019)。

光解离研究

- 使用 KrBr* 准分子激光的紫外辐射进行了气相中二甲胺的光解离,重点介绍了去除效率和能量产率,并确定了二甲胺降解的二次产物 (韩秋怡,叶振,赵杰,利斯特,张善端,2013)。

二甲胺蒸汽的检测

- 开发了氧化钒纳米粒子作为化学电阻传感器,用于在室温下检测二甲胺蒸汽,强调了在商业区域进行早期检测的重要性,因为二甲胺具有刺激性、可燃性和毒性 (维纳·穆纳萨米,G. 马尼,S. 苏库马兰,迪维亚·蓬努萨米,K. 土屋,A. 普拉萨德,斯里达兰·马达纳古鲁萨米,2018)。

对废水处理的影响

- 一项研究考察了二甲胺对废水中去除有机污染和氮的影响,发现低于 40 mg/L 的浓度影响最小,但较高浓度会显着降低处理效率 (N. Makisha,2021)。

作用机制

Target of Action

It’s important to note that the understanding of the exact targets of Dimethallylamine is still a subject of ongoing research .

Mode of Action

It is thought to have stimulant effects similar to decongestants .

Biochemical Pathways

It is suggested that the effects of Dimethallylamine are mediated by several pathways, but the modification of the adrenergic system is part of its main mechanism of action . More research is needed to summarize the affected pathways and their downstream effects .

Pharmacokinetics

The pharmacokinetics of Dimethallylamine have been studied to some extent. It has an oral clearance of 20.02±5 L∙hr -1, an oral volume of distribution of 236±38 L, and a terminal half-life of 8.45±1.9 hr. The peak Dimethallylamine concentration for all subjects was observed within 3–5 hours following ingestion . These properties can impact the bioavailability of Dimethallylamine.

Action Environment

The action, efficacy, and stability of Dimethallylamine can be influenced by various environmental factors. For instance, it has been found in dietary supplements and has been identified in doping controls .

属性

IUPAC Name |

2-methyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-7(2)5-9-6-8(3)4/h9H,1,3,5-6H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCWGVLBCJEQMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CNCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60283635 | |

| Record name | Dimethallylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35000-15-8 | |

| Record name | 35000-15-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 35000-15-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethallylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

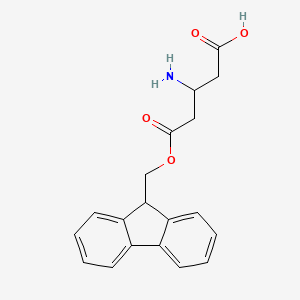

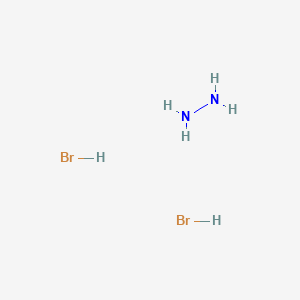

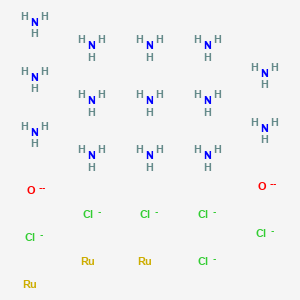

Feasible Synthetic Routes

Q & A

Q1: How does dimethallylamine contribute to the formation of polymers, and what is the significance of the resulting polymer structure?

A1: Dimethallylamine acts as a monomer in polymerization reactions. In the study by [], it reacts with alkylsulfonyl chlorides to form N,N-dimethallylalkane-sulfonamides. These sulfonamide derivatives then undergo radical polymerization. Importantly, the researchers found that the polymerization process doesn't just string the monomers together in a linear fashion. Instead, the evidence points towards cyclopolymerization []. This means that the dimethallylamine units facilitate the formation of ring-like structures within the polymer backbone. Specifically, the data suggests six-membered rings, similar to those found in piperidine derivatives [].

Q2: What spectroscopic techniques were used to characterize the polymers derived from dimethallylamine, and what information did they provide about the polymer structure?

A2: The researchers utilized spectroscopic comparisons with model piperidine derivatives to elucidate the structure of the polymers []. While the specific spectroscopic methods employed (e.g., NMR, IR) weren't explicitly mentioned in the abstract, these techniques are commonly used to analyze polymers. By comparing the spectra of the synthesized polymers with those of known piperidine compounds, the researchers were able to infer the presence of similar six-membered ring structures within the polymer backbone, supporting the cyclopolymerization mechanism.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。